molecular formula C29H31ClFN3O B12708346 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-phenylpropyl)-4-piperidinyl)-, monohydrochloride CAS No. 110406-60-5

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-phenylpropyl)-4-piperidinyl)-, monohydrochloride

Cat. No.: B12708346
CAS No.: 110406-60-5
M. Wt: 492.0 g/mol
InChI Key: LEUBXHQRJAITCK-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-phenylpropyl)-4-piperidinyl)-, monohydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a phthalazinone core, a fluorophenyl group, and a piperidinyl moiety. Its monohydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-phenylpropyl)-4-piperidinyl)-, monohydrochloride typically involves multiple steps, including the formation of the phthalazinone core, the introduction of the fluorophenyl group, and the attachment of the piperidinyl moiety. Commonly used reagents include phthalic anhydride, fluorobenzyl chloride, and piperidine derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-phenylpropyl)-4-piperidinyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-phenylpropyl)-4-piperidinyl)-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-phenylpropyl)-4-piperidinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    1(2H)-Phthalazinone derivatives: Compounds with similar phthalazinone cores but different substituents.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups attached to different cores.

    Piperidinyl derivatives: Compounds with piperidinyl moieties attached to various cores.

Uniqueness

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-phenylpropyl)-4-piperidinyl)-, monohydrochloride is unique due to its combination of a phthalazinone core, a fluorophenyl group, and a piperidinyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

110406-60-5

Molecular Formula

C29H31ClFN3O

Molecular Weight

492.0 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]-2-[1-(3-phenylpropyl)piperidin-4-yl]phthalazin-1-one;hydrochloride

InChI

InChI=1S/C29H30FN3O.ClH/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-16-19-32(20-17-25)18-6-9-22-7-2-1-3-8-22;/h1-5,7-8,10-15,25H,6,9,16-21H2;1H

InChI Key

LEUBXHQRJAITCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)F)CCCC5=CC=CC=C5.Cl

Origin of Product

United States

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